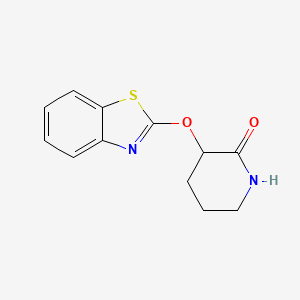

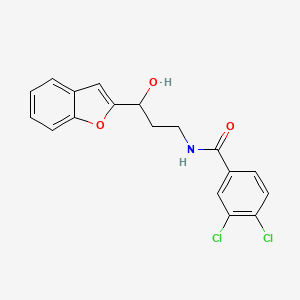

3-(1,3-Benzothiazol-2-yloxy)piperidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-(1,3-Benzothiazol-2-yloxy)piperidin-2-one" is not directly mentioned in the provided papers. However, the papers discuss various benzothiazole derivatives and their synthesis, which can provide insights into the chemical behavior and potential synthesis pathways for the compound . Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring, and they are known for their diverse biological activities and applications in medicinal chemistry .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves multi-component reactions, as described in the first paper, where a one-pot, three-component reaction is used to synthesize a variety of derivatives under aqueous conditions without the need for a catalyst . Another approach involves the reaction of 2-aminobenzothiazole with piperidine, as mentioned in the ninth paper, which yields substituted benzothiazole derivatives . These methods could potentially be adapted to synthesize the compound "3-(1,3-Benzothiazol-2-yloxy)piperidin-2-one" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The sixth paper provides information on the crystal structure of a related compound, which crystallizes in a monoclinic system with planar benzothiazol and imidazol rings and a piperidin ring in a chair conformation . This suggests that similar compounds, including "3-(1,3-Benzothiazol-2-yloxy)piperidin-2-one," may also exhibit planarity in their benzothiazole moiety and a stable chair conformation in the piperidine ring, which could influence their chemical reactivity and interaction with biological targets.

Chemical Reactions Analysis

The papers describe various chemical reactions involving benzothiazole derivatives. For instance, the third paper mentions the esterification of a thiadiazol derivative with a benzothiazole moiety in the presence of piperidine . The eighth paper discusses an unusual de-alkylation reaction to yield a piperidinyl-benzothiazole . These reactions highlight the reactivity of the benzothiazole ring and its ability to participate in different chemical transformations, which could be relevant for the synthesis and modification of "3-(1,3-Benzothiazol-2-yloxy)piperidin-2-one."

Physical and Chemical Properties Analysis

The ninth paper touches on the optical properties of benzothiazole derivatives, as evidenced by photoluminescence spectra, and their biological activities, with some compounds showing good antibacterial and antifungal activities . These properties are important for the potential application of "3-(1,3-Benzothiazol-2-yloxy)piperidin-2-one" in medicinal chemistry and other fields. The physical properties such as solubility, melting point, and stability would also be crucial for its practical use and are typically determined experimentally.

Applications De Recherche Scientifique

Antimicrobial Activity : A significant body of research has been dedicated to exploring the antimicrobial capabilities of benzothiazole derivatives. Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives, including benzothiazole compounds, and found them to exhibit variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011). Similarly, Patel and Agravat (2007) developed benzothiazole derivatives with notable antibacterial and antifungal activities (Patel & Agravat, 2007).

Antitumor Evaluation : Al-Omran, Mohareb, and El-Khair (2014) reported on the synthesis of benzothiazole derivatives and evaluated their cytotoxicity against several human tumor cell lines, indicating potential antitumor applications (Al-Omran, Mohareb, & El-Khair, 2014).

Fatty Acid Amide Hydrolase Inhibition : Wang et al. (2009) identified a benzothiazole analogue as a potent inhibitor of fatty acid amide hydrolase (FAAH), suggesting its potential application in studying FAAH and the endocannabinoid system (Wang et al., 2009).

Neuropeptide Y Y1 Receptor Antagonists : Zarrinmayeh et al. (1998) synthesized a series of benzimidazoles, derived from benzothiazole, as selective neuropeptide Y Y1 receptor antagonists, aiming to develop antiobesity drugs (Zarrinmayeh et al., 1998).

AMPA Receptor Modulation : Arai et al. (1994) investigated 1-(1,3-Benzodioxol-5-ylcarbonyl)-piperidine (1-BCP), a related compound, for its effects on AMPA receptor-mediated currents, suggesting its potential application in enhancing synaptic responses (Arai et al., 1994).

Propriétés

IUPAC Name |

3-(1,3-benzothiazol-2-yloxy)piperidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c15-11-9(5-3-7-13-11)16-12-14-8-4-1-2-6-10(8)17-12/h1-2,4,6,9H,3,5,7H2,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UANDZJBMPYYKOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)NC1)OC2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,3-Benzothiazol-2-yloxy)piperidin-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-(4-nitrophenyl)-2-propen-1-one](/img/structure/B2553603.png)

![2-(4-ethoxyphenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2553609.png)

![1-(2,4-dichlorophenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2553622.png)

![2-[(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2553624.png)